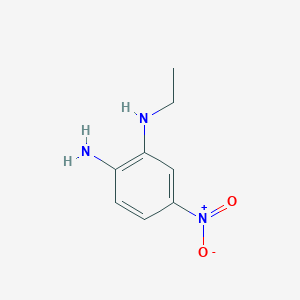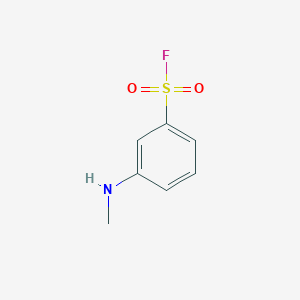
3-(Methylamino)benzene-1-sulfonylfluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylamino)benzene-1-sulfonylfluoride is a chemical compound with the molecular formula C7H8FNO2S and a molecular weight of 189.2 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sulfonyl fluorides, including 3-(Methylamino)benzene-1-sulfonylfluoride, can be achieved through a one-pot process from sulfonates or sulfonic acids . This method involves mild reaction conditions and readily available reagents. The most common method involves a chlorine–fluorine exchange of arenesulfonyl chloride in the presence of an aqueous solution of potassium fluoride (KF) or potassium hydrogen fluoride (KHF2) . An efficient system can be achieved with a phase transfer catalyst, such as KF and 18-crown-6-ether in acetonitrile .
Industrial Production Methods
Industrial production methods for sulfonyl fluorides typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring the compound meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylamino)benzene-1-sulfonylfluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions
Common reagents used in these reactions include potassium fluoride (KF), potassium hydrogen fluoride (KHF2), and phase transfer catalysts like 18-crown-6-ether . Reaction conditions typically involve mild temperatures and solvents such as acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonyl derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound.
Applications De Recherche Scientifique
3-(Methylamino)benzene-1-sulfonylfluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein labeling due to its ability to react with specific amino acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the development of protease inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-(Methylamino)benzene-1-sulfonylfluoride involves its reactivity with specific molecular targets. The sulfonyl fluoride group can covalently bind to active-site amino acid residues in proteins, leading to enzyme inhibition . This covalent interaction is highly selective, making the compound valuable for studying protein function and developing targeted therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrobenzenesulfonyl Fluoride: Known for its antibacterial properties and ability to react with target proteins.
(2-Aminoethyl)benzenesulfonyl Fluoride: Used as a serine protease inhibitor.
Uniqueness
3-(Methylamino)benzene-1-sulfonylfluoride is unique due to its specific reactivity and stability. Its ability to selectively interact with proteins and enzymes sets it apart from other sulfonyl fluorides, making it a valuable tool in biochemical research and therapeutic development .
Propriétés
Formule moléculaire |
C7H8FNO2S |
|---|---|
Poids moléculaire |
189.21 g/mol |
Nom IUPAC |
3-(methylamino)benzenesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c1-9-6-3-2-4-7(5-6)12(8,10)11/h2-5,9H,1H3 |
Clé InChI |
XGSLSQKGZRCILA-UHFFFAOYSA-N |
SMILES canonique |
CNC1=CC(=CC=C1)S(=O)(=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


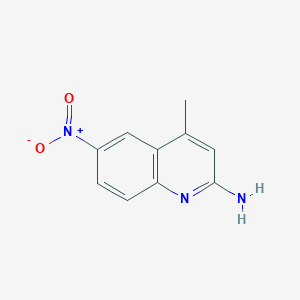
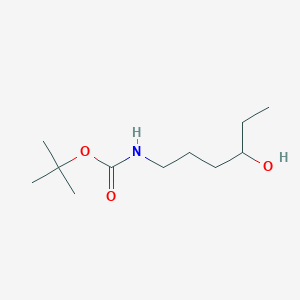
![rac-N-{2-[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-2-oxoethyl}-4-methylbenzamidehydrochloride,trans](/img/structure/B13575931.png)


![3,4-dihydro-2H-spiro[naphthalene-1,2'-oxirane]](/img/structure/B13575950.png)


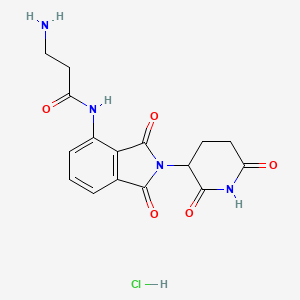
![1-{[(Dimethylphosphoryl)methoxy]sulfonyl}-4-methylbenzene](/img/structure/B13575979.png)

